molecular formula C13H18ClNO2 B14899450 1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol

1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol

Cat. No.: B14899450
M. Wt: 255.74 g/mol
InChI Key: YURJUDQEYFYXTA-UHFFFAOYSA-N
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Description

1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol is a compound that belongs to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .

Preparation Methods

The synthesis of 1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with piperidine under specific conditions to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-(2-Chlorophenoxy)ethyl)piperidin-3-ol can be compared with other piperidine derivatives, such as:

    1-(2-(2-Chlorophenoxy)ethoxy)ethyl)piperidine: This compound has a similar structure but with an ethoxy group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]piperidin-3-ol

InChI

InChI=1S/C13H18ClNO2/c14-12-5-1-2-6-13(12)17-9-8-15-7-3-4-11(16)10-15/h1-2,5-6,11,16H,3-4,7-10H2

InChI Key

YURJUDQEYFYXTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCOC2=CC=CC=C2Cl)O

Origin of Product

United States

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